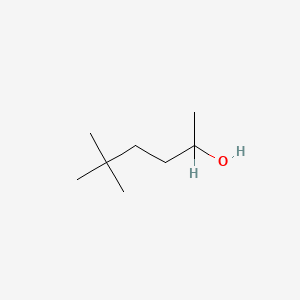5,5-Dimethyl-2-hexanol
CAS No.: 31841-77-7
Cat. No.: VC7967108
Molecular Formula: C8H18O
Molecular Weight: 130.23 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 31841-77-7 |
|---|---|
| Molecular Formula | C8H18O |
| Molecular Weight | 130.23 g/mol |
| IUPAC Name | 5,5-dimethylhexan-2-ol |
| Standard InChI | InChI=1S/C8H18O/c1-7(9)5-6-8(2,3)4/h7,9H,5-6H2,1-4H3 |
| Standard InChI Key | NMSUCVXVCHZTEH-UHFFFAOYSA-N |
| SMILES | CC(CCC(C)(C)C)O |
| Canonical SMILES | CC(CCC(C)(C)C)O |
Introduction
Structural and Nomenclature Characteristics
Molecular Architecture
5,5-Dimethyl-2-hexanol belongs to the aliphatic alcohol family, featuring a hydroxyl (-OH) group on the second carbon of a hexane backbone. The compound’s branching arises from two methyl (-CH) groups attached to the fifth carbon, as depicted in its SMILES notation: . This configuration confers steric hindrance, influencing its reactivity and physical behavior.
The IUPAC name, 5,5-dimethylhexan-2-ol, is derived using substitutive nomenclature rules, prioritizing the hydroxyl group’s position and the methyl substituents . The InChIKey uniquely identifies its stereochemical and structural features across databases .
Spectral Identification
Spectroscopic data for 5,5-dimethyl-2-hexanol is cataloged in repositories such as SpectraBase, which houses infrared (IR) and nuclear magnetic resonance (NMR) spectra . These resources facilitate compound identification in experimental settings, particularly in quality control and synthetic chemistry.
Table 1: Key Identifiers and Structural Data
| Property | Value | Source Citation |
|---|---|---|
| Molecular Formula | ||
| Molecular Weight | 130.23 g/mol | |
| SMILES | CC(CCC(C)(C)C)O | |
| InChIKey | NMSUCVXVCHZTEH-UHFFFAOYSA-N | |
| CAS Registry Number | 31841-77-7 |
Synthesis and Industrial Production
Synthetic Pathways
While specific literature on the synthesis of 5,5-dimethyl-2-hexanol is limited, analogous secondary alcohols are typically produced via hydroboration-oxidation of alkenes or catalytic hydrogenation of ketones. The compound’s branching suggests a potential route involving the Grignard reaction, where a methylmagnesium bromide reagent reacts with a suitably substituted ketone precursor.
Patent records from the World Intellectual Property Organization (WIPO) indicate that methods for synthesizing structurally related alcohols are protected, though detailed protocols for 5,5-dimethyl-2-hexanol remain undisclosed . Industrial-scale production likely employs continuous-flow reactors to enhance yield and purity.
Purification and Isolation
Fractional distillation is the primary method for isolating 5,5-dimethyl-2-hexanol from reaction mixtures, leveraging its boiling point of 166°C . Advanced techniques such as preparative gas chromatography (GC) or high-performance liquid chromatography (HPLC) may be utilized for laboratory-scale purification.
Physical and Thermodynamic Properties
Phase-Transition Data
The compound’s boiling point (166°C) aligns with trends observed in branched alcohols, where increased branching reduces intermolecular van der Waals forces compared to linear isomers. The refractive index of 1.421 suggests moderate polarizability, consistent with its molecular structure.
Table 2: Physical Properties
Thermodynamic Parameters
Though experimental data for enthalpy of formation () or heat capacity () are unavailable, computational methods such as Joback group contribution theory estimate these values for related compounds . Caution is advised when extrapolating such data to 5,5-dimethyl-2-hexanol due to structural differences.
Chemical Reactivity and Functional Transformations
Oxidation and Reduction
As a secondary alcohol, 5,5-dimethyl-2-hexanol undergoes oxidation to yield the corresponding ketone, 5,5-dimethyl-2-hexanone, under acidic conditions with reagents like potassium dichromate () . Reduction back to the alcohol is achievable via catalytic hydrogenation or hydride donors (e.g., ).
Esterification and Etherification
The hydroxyl group participates in esterification with carboxylic acids or acyl chlorides, forming esters such as 5,5-dimethyl-2-hexyl acetate. Etherification via Williamson synthesis is feasible, though steric bulk may limit reaction efficiency.
Applications and Industrial Use
Solvent and Intermediate
Branched alcohols like 5,5-dimethyl-2-hexanol serve as solvents in coatings and resins due to their moderate polarity and evaporation rates . Their utility as intermediates in fragrance and pharmaceutical synthesis is under exploration, though commercial applications remain nascent.
Research and Development
In academic settings, the compound is employed to study steric effects on reaction mechanisms. Its branching provides insights into transition-state geometries in nucleophilic substitution reactions .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume